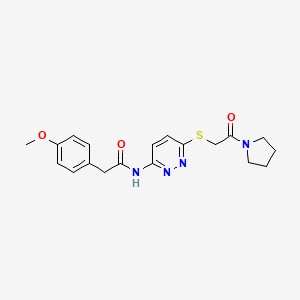

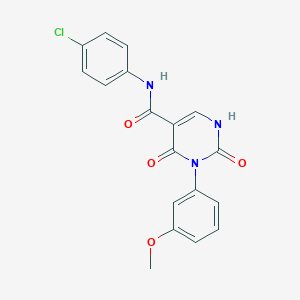

![molecular formula C11H8ClF6NO B2655157 N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide CAS No. 937604-58-5](/img/structure/B2655157.png)

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

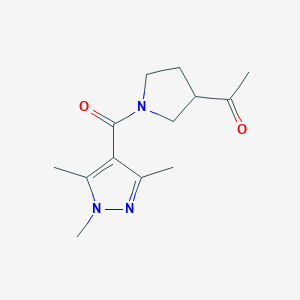

“N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloropropanamide” is a chemical compound with the empirical formula C10H6ClF6NO . It is also known as N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline, Electrophilic scout fragment, KB03, and Scout fragment for targetable cysteine . It is used as a protein degrader building block .

Chemical Reactions Analysis

The compound has been used in chemical derivatization reactions with accessible amino groups on surfaces . It has also been used in the development of H-bond organocatalysts .Scientific Research Applications

Gene Expression Inhibition

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide has been explored for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Studies have delved into the structure-activity relationship of this compound, aiming to enhance its oral bioavailability. Modifications to its pyrimidine ring were investigated, noting the critical nature of the carboxamide group for activity. This research offers insights into the potential therapeutic applications of this compound in modulating gene expression (Palanki et al., 2000).

Neurokinin-1 Receptor Antagonism

The compound has been identified as part of the synthesis of neurokinin-1 receptor antagonists, which are significant in clinical settings for conditions like emesis and depression. One such derivative displayed high affinity and oral activity, making it suitable for both intravenous and oral administration (Harrison et al., 2001).

Vibrational Spectroscopic Analysis

A variant of this compound was examined using Hirshfeld surface analysis and vibrational spectroscopic methods. This research provides a deeper understanding of the molecular structure and interactions of the compound, contributing to the knowledge base in material science and pharmaceutical chemistry (Polat et al., 2019).

Baeyer-Villiger Reactions

In the realm of organic chemistry, this compound has been a part of studies involving Baeyer-Villiger reactions, which are crucial for the synthesis of esters and lactones. This research has implications for the development of new synthetic methods and pharmaceuticals (ten Brink et al., 2001).

Antimicrobial Agent Research

The compound has been explored as a potential antimicrobial agent. Studies focused on its derivatives and their activity against various bacterial strains, indicating its potential application in combating infections, especially those resistant to traditional antibiotics (Bąk et al., 2020).

Proteasome and Kinase Inhibition

There's research on derivatives of this compound that inhibit proteasome and kinase in tumors. This offers a potential avenue for developing new cancer therapies, particularly in targeting overexpressed enzymes in tumor cells (Asakawa et al., 2012).

Synthesis and Antibacterial Activity

Studies on the synthesis of novel compounds involving this compound and their antibacterial and antifungal properties have been conducted. This adds to the understanding of new chemical entities with potential therapeutic applications (Vora & Vyas, 2019).

Polymer Science Applications

The compound's derivatives have been used in the synthesis and characterization of copolyimides, with applications in polymer science. These studies contribute to the development of materials with unique properties like solubility, thermal stability, and photoreactivity (Wang et al., 2008).

Organocatalysis

This compound has been pivotal in the development of organocatalysts, particularly in reactions that involve explicit double hydrogen bonding. This has broad implications in organic synthesis and the development of new catalytic processes (Zhang et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF6NO/c1-5(12)9(20)19-8-3-6(10(13,14)15)2-7(4-8)11(16,17)18/h2-5H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMSTGZMZGUIBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

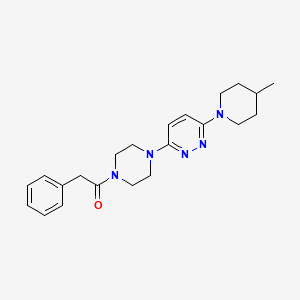

![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2655076.png)

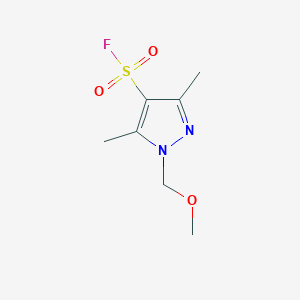

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2655079.png)

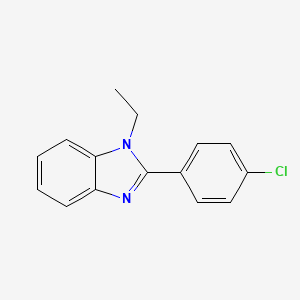

![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)

![11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2655090.png)

![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)